3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
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Overview
Description
3-CHLORO-N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZENE-1-SULFONAMIDE typically involves multiple steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Ethanesulfonyl Group: This step involves the reaction of the tetrahydroquinoline intermediate with ethanesulfonyl chloride in the presence of a base such as triethylamine.
Sulfonamide Formation: The final step involves the reaction of the chlorinated intermediate with a sulfonamide precursor under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to thiol groups.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or primary amines can be used in the presence of a suitable solvent like dimethylformamide.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: As a sulfonamide, it may exhibit antibacterial properties and could be explored for the development of new antibiotics.
Biological Studies: The compound can be used to study enzyme inhibition, particularly those enzymes that interact with sulfonamide groups.
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of 3-CHLORO-N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZENE-1-SULFONAMIDE is likely related to its ability to inhibit enzymes that interact with sulfonamide groups. This inhibition can occur through the binding of the sulfonamide moiety to the active site of the enzyme, thereby blocking its activity. The specific molecular targets and pathways involved would depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with well-known antibacterial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.
Quinoline Derivatives: Compounds with a similar tetrahydroquinoline core but different substituents.
Uniqueness
3-CHLORO-N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZENE-1-SULFONAMIDE is unique due to the combination of its chloro, ethanesulfonyl, and tetrahydroquinoline groups. This unique structure may confer specific chemical properties and biological activities that are not observed in simpler sulfonamides or quinoline derivatives.
Properties
Molecular Formula |
C17H19ClN2O4S2 |
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Molecular Weight |
414.9 g/mol |
IUPAC Name |
3-chloro-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H19ClN2O4S2/c1-2-25(21,22)20-10-4-5-13-11-15(8-9-17(13)20)19-26(23,24)16-7-3-6-14(18)12-16/h3,6-9,11-12,19H,2,4-5,10H2,1H3 |
InChI Key |
LTAOXLKUNTYFLE-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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